Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate

Process chemistry Fluoroquinolone intermediate Balofloxacin synthesis

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate (synonymous in commerce with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, CAS 39514-19-7; hydrochloride salt CAS 52763-21-0) is a protected 3-oxopiperidine-4-carboxylate building block belonging to the N-benzylpiperidine class. It features a ketone at position 3, an ester at position 4, and an N-benzyl protecting group, conferring a dual electrophilic character exploited in heterocycle annulation and chiral alcohol synthesis.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B13918804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-benzyl-3-oxopiperidine-4-carboxylate
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H21NO3/c22-19-14-21(13-16-7-3-1-4-8-16)12-11-18(19)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2
InChIKeyCLACVADEAABMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate: Core Intermediate for Fluoroquinolone and Opioid Synthesis — Procurement-Grade Evidence


Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate (synonymous in commerce with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, CAS 39514-19-7; hydrochloride salt CAS 52763-21-0) is a protected 3-oxopiperidine-4-carboxylate building block belonging to the N-benzylpiperidine class. It features a ketone at position 3, an ester at position 4, and an N-benzyl protecting group, conferring a dual electrophilic character exploited in heterocycle annulation and chiral alcohol synthesis [1]. The compound is a key industrial intermediate for the fourth-generation fluoroquinolone balofloxacin and a versatile scaffold for tetrahydropyrido[3,4-d]pyrimidine libraries [2].

Why Benzyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate Cannot Be Replaced by Generic Piperidine Esters in Regulated Synthesis


Superficially similar piperidine β-keto esters differ critically in N-protection strategy, regiochemistry, and ester identity, each dictating the accessible downstream chemistry. The N-benzyl-3-oxo-4-carboxylate architecture uniquely positions the ketone and ester for regioselective condensation with amidines to yield pyrido[3,4-d]pyrimidines [1]; the 4-oxo-3-carboxylate regioisomer instead diverts to 3-azabicyclo[3.3.1]nonane scaffolds. The N-benzyl group is selectively cleavable by hydrogenolysis without affecting the ethyl ester, an orthogonal deprotection profile not shared by N-Cbz or N-Boc congeners. Furthermore, the ethyl ester provides superior lipophilicity and steric bulk relative to the methyl ester, affecting both reactivity and purification. Substituting any of these three functional handles — N-protecting group, ketone position, or ester — changes the validated synthetic pathway and compromises the documented purity and yield benchmarks established for this specific compound [2].

Quantitative Differentiation Evidence: Benzyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate vs. Closest Analogs


Synthetic Efficiency: 93% Total Yield and 99.6% HPLC Purity Outperforms Prior Art Methods

The patented preparation method (CN110734393B) achieves a total yield of 92.6–93.3% over three steps with final HPLC purity of 99.5–99.6% for the hydrochloride salt [1]. In contrast, the prior art method of CN 105622444B, cited as Comparative Example 1 in the same patent, yields a product with substantially lower purity and yield under comparable scale conditions [2]. The improved process uses mild bases (NaOMe, KOtBu, NaOEt) and avoids chromatographic purification, enabling direct industrial scale-up with consistent lot-to-lot quality.

Process chemistry Fluoroquinolone intermediate Balofloxacin synthesis

Stereoselective Microbial Ketone Reduction: 97.4% de and 99.8% ee via Candida parapsilosis vs. 73% de with Baker's Yeast

The microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate was evaluated across multiple microorganisms [1]. Candida parapsilosis SC16347 delivered the cis-(3R,4R)-hydroxy ester with 97.4% diastereomeric excess (de) and 99.8% enantiomeric excess (ee). Pichia methanolica SC16415 gave 99.5% de and 98.2% ee. In the same study, Baker's yeast (non-fermenting conditions) reduced the identical substrate to only 73% de with >95% ee [1]. The 24-percentage-point improvement in de eliminates the need for preparative HPLC separation of diastereomers, directly enabling cost-effective access to enantiopure cis-3R,4R-hydroxy esters for pharmaceutical intermediate production.

Biocatalysis Chiral alcohol Asymmetric synthesis

Regiochemistry-Driven Heterocycle Output: 3-Oxo-4-Carboxylate Enables Pyrido[3,4-d]pyrimidines vs. 4-Oxo-3-Carboxylate Diverting to 3-Azabicyclononanes

The 3-oxo-4-carboxylate regiochemistry of the target compound is essential for the condensation with morpholine-4-carboxamidine to yield 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines [1]. The same condensation with urea or thiourea yields tetrahydropyrido[3,4-d]pyrimidin-4(3H)-ones [2]. In contrast, the regioisomeric ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS 1454-53-1) undergoes Michael reactions with α,β-unsaturated carbonyl compounds to form 6- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates — a structurally distinct scaffold [3]. Alkyl 4-oxo-piperidine-3-carboxylates additionally exhibit direct antiplasmodial activity in vitro and in vivo, whereas the 3-oxo-4-carboxylate series has not been reported for this bioactivity [4].

Heterocyclic chemistry Pyridopyrimidine Scaffold diversification

Ethyl Ester vs. Methyl Ester: Predicted pKa 10.85 and Higher Boiling Point Confer Differential Purification and Reactivity Profiles

The ethyl ester (target compound, CAS 39514-19-7) exhibits a predicted pKa of 10.85 ± 0.20, boiling point of 368.6 ± 42.0 °C, density of 1.154 g/cm³, and refractive index of 1.544 [1]. The methyl ester analog (methyl 1-benzyl-3-oxopiperidine-4-carboxylate, CAS 175406-94-7, MW 247.29) has a lower molecular weight and correspondingly lower boiling point, which may affect distillation-based purification and solvent compatibility in downstream processing . The ethyl ester's higher lipophilicity (XLogP3 contribution) can facilitate extraction during aqueous workup, a practical advantage noted in the patent procedures where ethyl acetate or toluene extraction is employed at multikilogram scale [2]. Vendor technical datasheets confirm ≥98% purity (titration) for the hydrochloride salt with specified storage under inert gas to prevent hygroscopic degradation .

Physicochemical properties Ester comparison Process development

Validated Intermediate for Balofloxacin: Patent-Cited Role Distinguishes from Generic Piperidine Building Blocks

Patent CN110734393B explicitly identifies N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride as 'an important intermediate of a new generation fluoroquinolone antibacterial drug balofloxacin' [1]. Balofloxacin, a fourth-generation fluoroquinolone marketed in South Korea for urinary tract infections, incorporates a 3-methylaminopiperidine side chain derived from this intermediate scaffold . By contrast, the related 1-Cbz-3-piperidone (CAS 61995-20-8) finds its primary application in the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as dopamine agonists — a completely different therapeutic area . The N-benzyl-3-oxo-4-carboxylate scaffold thus occupies a specific, patent-protected position in the fluoroquinolone antibiotic supply chain not shared by other piperidine β-keto esters.

Fluoroquinolone antibiotic Balofloxacin Drug intermediate

Procurement-Driven Application Scenarios for Benzyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate


Kilogram-Scale Balofloxacin Intermediate Manufacturing Requiring ≥99.5% HPLC Purity

The patented three-step process (CN110734393B) delivers the hydrochloride salt at 92.6–93.3% total yield and 99.5–99.6% HPLC purity at 8.5–8.6 kg batch size, without chromatographic purification [1]. This specification is directly validated for the balofloxacin supply chain. Procurement teams should require the hydrochloride salt (CAS 52763-21-0) with certificate of analysis confirming ≥98% purity by titration and ≤0.5% total impurities by HPLC, stored under argon to prevent hygroscopic degradation.

Enantioselective Synthesis of cis-(3R,4R)-3-Hydroxy-4-Carboxylate Chiral Building Blocks

The target compound is the only piperidine β-keto ester for which a microbial reduction protocol achieving >97% de and >99% ee has been published using Candida parapsilosis SC16347 or Pichia methanolica SC16415 [2]. This eliminates preparative HPLC separation of diastereomers, a critical cost advantage over the Baker's yeast method (73% de). The resulting cis-(3R,4R)-hydroxy ester serves as a key intermediate for CP-690550 (a potent protein kinase inhibitor) via a nine-step sequence with 49% overall yield .

Construction of 7-Benzyl-5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Focused Libraries

Condensation of this specific compound with morpholine-4-carboxamidine, urea, thiourea, or substituted amidines yields tetrahydropyrido[3,4-d]pyrimidin-4(3H)-ones in a single operational step [3]. The 4-oxo-3-carboxylate regioisomer cannot substitute for this transformation. Reaction of the resulting pyrimidinone with trifluoromethanesulfonic anhydride and secondary amines provides 4-amino-substituted analogs, enabling library diversification for kinase inhibitor screening programs.

Sequential Deprotection Strategies Requiring Orthogonal N-Benzyl and Ester Functionality

The N-benzyl group is selectively removed by hydrogenolysis (H₂, Pd/C) without affecting the ethyl ester, enabling sequential functionalization at nitrogen and C-4 carboxylate positions [4]. This orthogonality is not available with N-Cbz protected analogs, where the Cbz group and benzyl ester share hydrogenolysis sensitivity. The debenzylated intermediate (ethyl 3-oxopiperidine-4-carboxylate, CAS 70637-75-1) has independently demonstrated DPP-4 inhibitory activity (IC₅₀ = 1.2 ± 0.2 μM) with selectivity over trypsin , supporting its use in type 2 diabetes lead discovery programs.

Quote Request

Request a Quote for Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.